![molecular formula C11H12N2O B2505134 (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one CAS No. 653598-67-5](/img/structure/B2505134.png)
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one
Übersicht
Beschreibung
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one is a complex organic compound with a unique structure that includes a hexahydropyrroloquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrroloquinoline core. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. Catalysts and solvents are selected to enhance reaction rates and minimize by-products. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized hexahydropyrroloquinolines.
Wissenschaftliche Forschungsanwendungen
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism by which (3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,9bS)-6-fluoro-1,2,3,3a,5,9b-hexahydro-4H-cyclopenta[c]quinolin-4-one
- (3aR,9bS)-5-Methyl-3a-(4-morpholinylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]acetyl}-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]quinolin-4-one
Uniqueness
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one is unique due to its specific stereochemistry and the presence of the hexahydropyrroloquinoline core This structure imparts distinct chemical and biological properties that differentiate it from similar compounds
Biologische Aktivität
(3Ar,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one is a complex organic compound with a unique hexahydropyrroloquinoline core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound based on diverse research findings and case studies.
The molecular formula of this compound is with a molecular weight of approximately 188.14 g/mol. It features a nitrogen-containing heterocyclic structure that is critical for its biological interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of various quinoline derivatives similar to this compound. For instance:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast).
- Inhibition Rates : Compounds derived from similar structures exhibited significant growth inhibition at concentrations ranging from 10 µM to 25 µM. Notably, one derivative showed an IC50 value of 28 µM against PC-3 cells .
The mechanism by which these compounds exert their effects often involves modulation of heat shock proteins (Hsp90). Inhibitors targeting Hsp90 can lead to the degradation of client proteins critical for cancer cell survival:
- Client Protein Degradation : Compounds like 3b and 4e were shown to significantly reduce levels of cyclin-dependent kinase 4 (Cdk4), a key regulator in cell cycle progression .
Neuroprotective Effects
Additionally, there is emerging evidence supporting the neuroprotective properties of compounds within this chemical class:
- Animal Models : Studies have indicated that related compounds may exhibit protective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This suggests a potential role in mitigating neuronal damage and promoting neuronal health.
Case Studies
Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |
---|---|---|---|---|
Study A | MDA-MB-231 | 10 - 25 | 28 | Significant growth inhibition observed |
Study B | PC-3 | 15 | 28 | Induced degradation of Cdk4 |
Study C | MRC-5 | 15 | >82% survival | Minimal effect on normal cells |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the pyrrolo[3,4-c]quinolin-4-one core structure?
The synthesis of this heterocyclic scaffold typically involves multi-step routes, including:
- Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid for stereocontrol, as demonstrated in analogous tetrahydroquinoline derivatives .
- Aldol condensation : One-pot reactions between acetylated precursors and aldehydes, followed by dehydration (e.g., 3-acetyl-4-hydroxyquinolin-2(1H)-one with chromone derivatives) .
- Chromatographic purification : Column chromatography (e.g., silica gel) to isolate intermediates and final products, ensuring >95% purity .
Key Considerations : Optimize reaction temperature (20–25°C for STAB-mediated steps) and monitor progress via TLC or HPLC .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to verify stereochemistry and substituent placement. For example, pyrrolidine ring protons resonate between δ 1.5–3.5 ppm, while quinolinone carbonyls appear at ~170 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., CHNO requires [M+H] = 268.1434) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How should researchers address discrepancies in toxicity classifications across studies?
The compound’s acute toxicity (oral/dermal/inhalation) is classified as Category 4 under EU-GHS, but limited experimental data exist . To resolve contradictions:
- Conduct in-house acute toxicity assays (OECD 423/425) using rodent models.
- Cross-validate with in silico models (e.g., ProTox-II) to predict LD and hepatotoxicity .
- Reference structurally similar compounds (e.g., pyrroloquinolinones with LD > 500 mg/kg in mice) as proxies .
Note : Always use PPE (gloves, respirators) and fume hoods during handling due to potential respiratory irritation .
Q. What experimental design considerations are critical for assessing ecological impact given limited ecotoxicology data?
No ecotoxicology data (persistence, bioaccumulation) are available for this compound . Recommended steps:
- Biodegradation studies : Use OECD 301B (CO evolution test) to assess mineralization rates.
- Aquatic toxicity screening : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) .
- Soil mobility assays : Column leaching experiments to evaluate adsorption coefficients (K) .
Limitation : Analogous quinolinones show moderate soil mobility (log K ~2.5), suggesting potential groundwater contamination .
Q. How can researchers mitigate compound degradation during long-term stability studies?
- Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation .
- Avoid incompatible materials : Degradation accelerates with strong acids/bases; use neutral buffers (pH 6–8) .
- Real-time stability monitoring : Use UPLC-MS every 3 months to detect decomposition products (e.g., quinoline derivatives) .
Case Study : After 9 hours at 25°C, related quinolinones showed <5% degradation, but cooling to 4°C reduced degradation by 70% .
Q. What strategies are effective for evaluating multitarget pharmacological activity?
- Kinase inhibition assays : Screen against PI3K/AKT/mTOR pathways using HUVEC cells (IC determination via MTT assays) .
- Microtubule disruption : Immunofluorescence staining to assess mitotic arrest (e.g., IC values comparable to combretastatin A-4) .
- In silico docking : MOE software to predict binding affinities for cancer-related targets (e.g., tubulin colchicine site) .
Example : Pyrroloquinolinone derivatives exhibited dual PI3K/tubulin inhibition (IC < 1 µM) in HeLa cells .
Key Recommendations
- Prioritize stereochemical purity during synthesis to avoid pharmacological off-target effects.
- Address data gaps in ecotoxicology using tiered testing frameworks (OECD guidelines).
- Collaborate with computational chemists to optimize multitarget activity while minimizing toxicity.
Eigenschaften
IUPAC Name |
(3aR,9bS)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]quinolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-9-6-12-5-8(9)7-3-1-2-4-10(7)13-11/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRUBYEHXZLPQ-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)C(=O)NC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.